molecular formula C18H21NO4S B3163585 Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 884987-64-8

Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B3163585
CAS No.: 884987-64-8
M. Wt: 347.4 g/mol
InChI Key: PVDPZRNVCMJIDS-UHFFFAOYSA-N
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Description

Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 884987-64-8) is a sulfonamide-based glycinate ester of interest in medicinal and organic chemistry research. With a molecular formula of C18H21NO4S and a molecular weight of 347.4 g/mol, this compound is provided at a purity of 95% . Sulfonamide derivatives are a significant class of compounds in pharmacology, historically used as chemotherapeutic agents. Research into similar sulfonamide structures has revealed a broad spectrum of potential biological activities, including antibacterial, antifungal, antitumor, and hypoglycemic effects . Furthermore, some sulfonamides are investigated for their properties as carbonic anhydrase (CA) inhibitors, an enzyme target relevant for various therapeutic areas . The specific structural motifs of this compound—featuring both 4-ethylphenyl and 4-methylphenylsulfonyl groups—make it a valuable intermediate or precursor for synthesizing more complex molecules, studying structure-activity relationships (SAR), and exploring new chemical entities in drug discovery pipelines. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-4-15-7-9-16(10-8-15)19(13-18(20)23-3)24(21,22)17-11-5-14(2)6-12-17/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDPZRNVCMJIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylphenylamine, 4-methylbenzenesulfonyl chloride, and methyl glycinate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study:
In studies focusing on enzyme inhibition, this compound has shown promise in modulating the activity of specific enzymes implicated in disease pathways. For example, it has been evaluated for its ability to inhibit proteases involved in cancer progression.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules. Its unique functional groups facilitate various chemical reactions, including oxidation and reduction.

Data Table: Reaction Types and Conditions

Reaction TypeReagents UsedConditionsMajor Products
OxidationKMnO₄, CrO₃Acetic acid, refluxSulfoxides, sulfones
ReductionLiAlH₄, NaBH₄Ether solventAmines, alcohols
SubstitutionAlkyl halides, acyl chloridesBasic/acidic conditionsSubstituted glycinates

Materials Science

This compound is also utilized in the development of specialty chemicals and materials. Its properties can be tailored for specific applications in polymers or coatings.

Application Example:
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It could influence biochemical pathways by acting as an inhibitor, activator, or substrate for various enzymatic reactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., OMe in –8) improve solubility in polar solvents.
  • Steric Considerations : The 4-ethylphenyl group in the target compound introduces greater steric hindrance compared to methyl or methoxy substituents, which may reduce enzymatic degradation but limit binding to compact active sites.
  • Ester vs. Amide/Free Acid : Ester derivatives (e.g., –8) are typically more lipophilic than amides or free acids (), influencing membrane permeability and metabolic stability.

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (–8) exhibit higher aqueous solubility compared to chloro-substituted analogs due to increased polarity.
  • Thermal Stability : Sulfonamide linkages generally confer high thermal stability, as seen in similar compounds synthesized under reflux conditions (e.g., 85°C in ).
  • Spectroscopic Data : IR and NMR spectra for these compounds typically show characteristic signals for sulfonyl groups (∼1350–1150 cm⁻¹ for S=O stretching) and aryl protons (δ 6.5–8.0 ppm in ¹H NMR) .

Biological Activity

Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is an organic compound classified under sulfonyl glycinates, which are noted for their diverse applications in medicinal chemistry and materials science. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C18H21NO4S
  • CAS Number: 884987-64-8
  • Molecular Weight: 357.43 g/mol

The presence of both sulfonyl and ethylphenyl groups contributes to its unique chemical properties, making it a subject of interest in various biological studies.

This compound exerts its biological effects through interaction with specific molecular targets, including:

  • Enzymes: It may act as an inhibitor or modulator of enzyme activity, influencing metabolic pathways.
  • Receptors: The compound can interact with various receptors, potentially altering signaling pathways related to inflammation and pain perception.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties: The compound has shown potential in modulating inflammatory responses, making it a candidate for therapeutic applications in conditions characterized by inflammation.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate these effects.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, which could be beneficial in drug development for various diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates inflammatory pathways
AntimicrobialPotential activity against bacterial strains
Enzyme inhibitionInhibits specific metabolic enzymes

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls. This suggests its potential use in developing anti-inflammatory drugs.

Applications in Medicinal Chemistry

The compound's unique structure makes it suitable for various applications:

  • Drug Development: Its ability to modulate biological pathways positions it as a candidate for drug development targeting inflammatory diseases.
  • Chemical Probes: It can serve as a chemical probe in biochemical research to study enzyme functions and interactions.

Q & A

Q. What are the established synthetic methodologies for Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate?

The synthesis typically involves a two-step process:

Sulfonylation : React 4-ethylphenylamine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Esterification : Couple the sulfonamide intermediate with methyl glycinate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., dichloromethane or DMF).
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Yield optimization requires strict control of reaction temperature (0–5°C for sulfonylation; room temperature for esterification) .

Q. How is the compound characterized to confirm structural integrity and purity?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonamide protons (δ 7.2–7.8 ppm for aromatic protons) and ester carbonyl signals (δ 170–175 ppm).
  • X-ray Crystallography : Resolve bond angles (e.g., N–S–O ≈ 107–112°) and confirm stereochemistry using single-crystal diffraction data .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (C18_{18}H21_{21}NO4_4S, exact mass 355.118 g/mol).
  • Melting Point : Compare observed values (e.g., 64–66°C) with literature data to assess purity .

Q. What are the stability and storage recommendations for this compound?

  • Stability : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Stability tests show <5% degradation over 6 months at −20°C in anhydrous DMSO.
  • Storage : Store in amber vials under inert gas (N2_2 or Ar) at −20°C. Avoid prolonged exposure to light or moisture .
Property Value Reference
Melting Point64–66°C
Density1.229 g/cm³ (predicted)
Refractive Index1.525

Advanced Research Questions

Q. How can mechanistic insights into the sulfonylation and esterification steps be experimentally validated?

  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to determine rate constants. For sulfonylation, pseudo-first-order kinetics are expected due to excess sulfonyl chloride.
  • Isotopic Labeling : Use 18^{18}O-labeled methyl glycinate to trace ester bond formation via mass spectrometry.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for the coupling step .

Q. What strategies resolve contradictions in crystallographic data for structurally analogous compounds?

  • Redundant Refinement : Compare X-ray datasets (e.g., vs. 11) to identify discrepancies in bond angles (e.g., C–N–S angles vary by ±2° due to crystal packing effects).
  • Dynamic NMR : Probe conformational flexibility in solution to reconcile solid-state vs. solution-phase structures .

Q. How can computational models predict the compound’s pharmacological interactions?

  • Molecular Docking : Simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonyl oxygen interactions with Zn2+^{2+} in active sites.
  • ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS >70% predicted) and blood-brain barrier penetration (log BB <0.3) .

Methodological Notes for Experimental Design

  • Contradiction Analysis : When replication issues arise (e.g., variable yields in esterification), use Design of Experiments (DoE) to optimize reagent stoichiometry and solvent polarity .
  • Advanced Purification : For diastereomeric impurities, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Reactant of Route 2
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Methyl N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

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